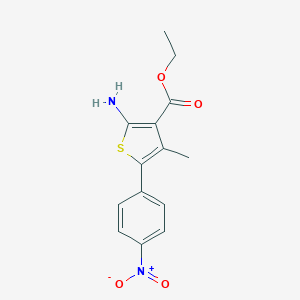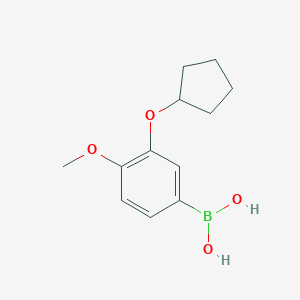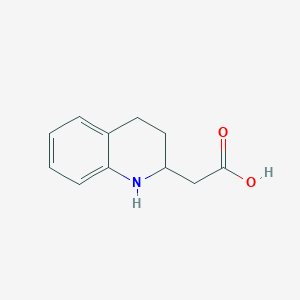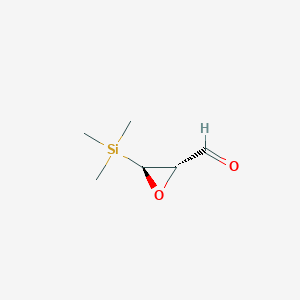
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as TMSOCA and is a highly reactive aldehyde that is used in various chemical reactions. In
Mécanisme D'action
The mechanism of action of TMSOCA is not well understood. However, it is believed that TMSOCA reacts with various nucleophiles such as amines and alcohols to form adducts. These adducts can then be further modified to form various compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of TMSOCA. However, it is believed that TMSOCA is relatively non-toxic and does not have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMSOCA is its ability to act as a chiral building block in the synthesis of various compounds. Additionally, TMSOCA is relatively easy to synthesize and is commercially available. However, one of the limitations of TMSOCA is its reactivity. TMSOCA is highly reactive and can be difficult to handle in certain reactions.
Orientations Futures
There are several future directions for the research of TMSOCA. One potential direction is the development of new synthetic methods for TMSOCA. Additionally, TMSOCA could be used as a building block in the synthesis of new pharmaceutical compounds. Furthermore, the mechanism of action of TMSOCA could be further explored to better understand its reactivity and potential applications.
Conclusion:
In conclusion, TMSOCA is a highly reactive aldehyde that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMSOCA has been used in various scientific research applications, including the synthesis of chiral alcohols and pharmaceutical compounds. While there is limited information available on the biochemical and physiological effects of TMSOCA, it is relatively non-toxic and does not have any significant adverse effects. There are several future directions for the research of TMSOCA, including the development of new synthetic methods and the exploration of its mechanism of action.
Méthodes De Synthèse
The synthesis of TMSOCA involves the reaction of (2S,3S)-3-trimethylsilyloxirane with chloral in the presence of a catalyst. This reaction results in the formation of TMSOCA. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The yield of TMSOCA can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
TMSOCA has been used in various scientific research applications due to its unique properties. One of the most common applications of TMSOCA is in the synthesis of chiral alcohols. TMSOCA can be used as a chiral building block in the synthesis of these alcohols. Additionally, TMSOCA has been used in the synthesis of various pharmaceutical compounds.
Propriétés
Numéro CAS |
163748-82-1 |
|---|---|
Nom du produit |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Formule moléculaire |
C6H12O2Si |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
Clé InChI |
VGQWBMHMHOPENN-WDSKDSINSA-N |
SMILES isomérique |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
SMILES canonique |
C[Si](C)(C)C1C(O1)C=O |
Synonymes |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



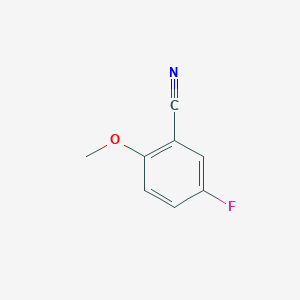
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
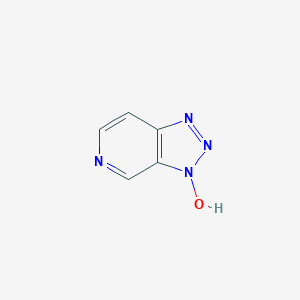

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
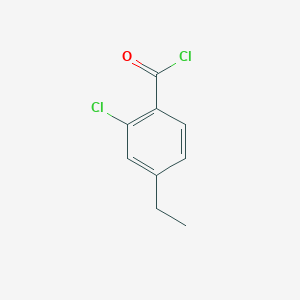
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)

![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
